molecular formula C49H90O16S B1263643 3-O-[(2E)-2-methylicos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose

3-O-[(2E)-2-methylicos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose

Cat. No. B1263643
M. Wt: 967.3 g/mol
InChI Key: OFHDXPZDJZUGHW-QFMDKXFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-[(2E)-2-methylicos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with palmitic acid, and at the 3-position with (2E)-2-methylicos-2-enoic acid. It derives from an alpha,alpha-trehalose.

Scientific Research Applications

  • Structure and Composition :

    • The structure of sulfatides in Mycobacterium tuberculosis, including the principal sulfatide SL-I, which is a 2,3,6,6'-tetraacyl-alpha,alpha'-D-trehalose 2'-sulfate, was elucidated. This study provided insights into the specific locations of acyl substituents in such compounds (Goren, Brokl, & Das, 1976).
  • Analytical Characterization :

    • Hydroxyphthioceranoic and Phthioceranoic Acids, which are components of the sulfolipids in Mycobacterium tuberculosis, were characterized using mass spectrometry. This method allowed for the complete characterization of these complex lipids, including the location of hydroxyl groups and multiple methyl side chains (Hsu, 2016).
  • Mycobacterial Lipid Analysis :

    • A study on 2,3-di-O-acyl trehaloses from Mycobacterium fortuitum used mass spectrometry to establish combinations of fatty acyl substituents, delineating the molecular species comprised in this family of compounds (Ariza & Valero-Guillén, 1994).
  • Cell Wall Components :

    • The sulfolipids of Mycobacterium tuberculosis were characterized in detail, revealing that sulfolipid II, a family of homologous 2-stearoyl(palmitoyl)-3,6,6'-tris(hydroxyphthioceranoy1)-trehalose 2'-sulfates, is the predominant species in the cell wall of this bacterium (Rhoades, Streeter, Turk, & Hsu, 2011).
  • Biosynthesis Insights :

    • Research on the PapA3 gene from the Mycobacterium tuberculosis PAT locus showed it encodes an acyltransferase essential for the biosynthesis of polyacyltrehalose, a glycolipid in the bacterial cell wall, emphasizing the crucial role of these enzymes in the assembly of complex cell wall components (Hatzios et al., 2009).

properties

Product Name

3-O-[(2E)-2-methylicos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose

Molecular Formula

C49H90O16S

Molecular Weight

967.3 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (E)-2-methylicos-2-enoate

InChI

InChI=1S/C49H90O16S/c1-4-6-8-10-12-14-16-18-19-20-22-23-25-27-29-31-33-37(3)47(56)63-44-42(54)39(36-51)61-49(64-48-45(65-66(57,58)59)43(55)41(53)38(35-50)60-48)46(44)62-40(52)34-32-30-28-26-24-21-17-15-13-11-9-7-5-2/h33,38-39,41-46,48-51,53-55H,4-32,34-36H2,1-3H3,(H,57,58,59)/b37-33+/t38-,39-,41-,42-,43+,44+,45-,46-,48-,49-/m1/s1

InChI Key

OFHDXPZDJZUGHW-QFMDKXFESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC=C(C)C(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-O-[(2E)-2-methylicos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose
Reactant of Route 2
3-O-[(2E)-2-methylicos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose
Reactant of Route 3
3-O-[(2E)-2-methylicos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose
Reactant of Route 4
3-O-[(2E)-2-methylicos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose
Reactant of Route 5
3-O-[(2E)-2-methylicos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose
Reactant of Route 6
3-O-[(2E)-2-methylicos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose

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